molecular formula C28H35N3O3 B14940748 5-[2-(4-{[(Adamantan-2-YL)amino]methyl}phenoxy)-1-hydroxyethyl]-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

5-[2-(4-{[(Adamantan-2-YL)amino]methyl}phenoxy)-1-hydroxyethyl]-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

Cat. No.: B14940748
M. Wt: 461.6 g/mol
InChI Key: RKRBNBMVSNBXGG-UHFFFAOYSA-N
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Description

5-[2-(4-{[(Adamantan-2-YL)amino]methyl}phenoxy)-1-hydroxyethyl]-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is a complex organic compound that features a unique structure combining adamantane, phenoxy, and benzimidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(4-{[(Adamantan-2-YL)amino]methyl}phenoxy)-1-hydroxyethyl]-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of adamantan-2-ylamine with 4-formylphenoxyacetic acid to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with 1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-one under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-[2-(4-{[(Adamantan-2-YL)amino]methyl}phenoxy)-1-hydroxyethyl]-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[2-(4-{[(Adamantan-2-YL)amino]methyl}phenoxy)-1-hydroxyethyl]-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C28H35N3O3

Molecular Weight

461.6 g/mol

IUPAC Name

5-[2-[4-[(2-adamantylamino)methyl]phenoxy]-1-hydroxyethyl]-1,3-dimethylbenzimidazol-2-one

InChI

InChI=1S/C28H35N3O3/c1-30-24-8-5-20(14-25(24)31(2)28(30)33)26(32)16-34-23-6-3-17(4-7-23)15-29-27-21-10-18-9-19(12-21)13-22(27)11-18/h3-8,14,18-19,21-22,26-27,29,32H,9-13,15-16H2,1-2H3

InChI Key

RKRBNBMVSNBXGG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C(COC3=CC=C(C=C3)CNC4C5CC6CC(C5)CC4C6)O)N(C1=O)C

Origin of Product

United States

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